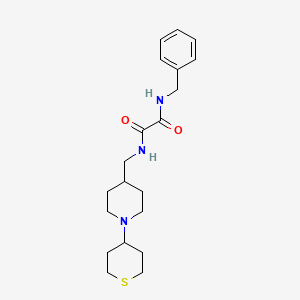

N1-benzyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-benzyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique molecular structure that makes it an important tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism in Binge Eating Compounds acting as orexin receptor antagonists have been studied for their effects on compulsive food consumption in a binge eating model in female rats. Research has highlighted the potential role of orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Neuropeptide Y Y1 Receptor Antagonists for Antiobesity A series of novel benzimidazoles derived from indole 2 was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists with the aim of developing antiobesity drugs. This research underscores the critical importance of specific substitutions and functionalities for affinity towards the Y1 receptor, highlighting a strategic approach in drug development for obesity management (Zarrinmayeh et al., 1998).

Selenium-containing Vitamin E Analogues Investigations into the synthesis of novel selenium-containing vitamin E analogues have demonstrated innovative approaches in creating compounds with potential antioxidant properties. This research illustrates the versatility of chemical synthesis in generating molecules with specific desired functionalities (Al-Maharik et al., 2001).

Oxidation of Primary Alcohols to Aldehydes The efficient and highly selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts has been explored, demonstrating the potential of these compounds in synthetic chemistry and material science applications (Einhorn et al., 1996).

Electrochemical C–H Thiolation for Organic Synthesis A metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through electrochemical C–H thiolation catalyzed by the tetramethylpiperidine-N-oxyl radical (TEMPO) has been reported. This process provides a sustainable and efficient pathway for the synthesis of compounds widely prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Eigenschaften

IUPAC Name |

N'-benzyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2S/c24-19(21-14-16-4-2-1-3-5-16)20(25)22-15-17-6-10-23(11-7-17)18-8-12-26-13-9-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUPSWGVLNRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2707711.png)

![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)

![2-[(Difluoromethyl)thio]nicotinic acid](/img/structure/B2707718.png)

![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)